(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine

Vue d'ensemble

Description

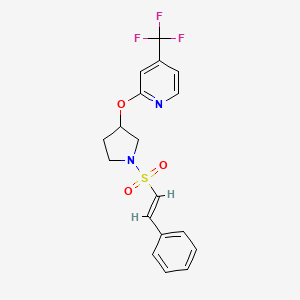

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structural features, including a styrylsulfonyl group attached to a pyrrolidine ring, which is further connected to a pyridine ring substituted with a trifluoromethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine typically involves multiple steps:

Formation of the Styrylsulfonyl Intermediate: The initial step involves the synthesis of the styrylsulfonyl intermediate. This can be achieved by reacting styrene with sulfonyl chloride in the presence of a base such as triethylamine.

Pyrrolidine Ring Formation: The next step involves the formation of the pyrrolidine ring. This can be done by reacting the styrylsulfonyl intermediate with a suitable amine, such as pyrrolidine, under controlled conditions.

Coupling with Pyridine Derivative: The final step involves the coupling of the pyrrolidine derivative with a pyridine derivative that has a trifluoromethyl group at the 4-position. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of alternative solvents and reagents that are more environmentally friendly and cost-effective may be explored.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfonyl or pyridine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Reduced sulfonyl or pyridine derivatives.

Substitution: Substituted pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential therapeutic effects. Research indicates that derivatives containing trifluoromethyl groups often exhibit enhanced biological activities:

- Anticancer Activity : Studies have demonstrated that compounds similar to (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine can inhibit cancer cell proliferation. For example, related trifluoromethyl pyrimidine derivatives showed anticancer effects against various cell lines at low concentrations .

- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antifungal and antibacterial activities. In particular, some derivatives exhibited significant inhibition against fungal pathogens at concentrations as low as 50 μg/ml .

Agricultural Applications

The unique chemical structure of this compound positions it as a candidate for agricultural applications:

- Pesticides : The compound's efficacy against plant pathogens suggests potential use as a fungicide or insecticide. Preliminary studies indicate that its derivatives can effectively control fungal infections in crops .

Case Study 1: Anticancer Activity

A study published in Frontiers in Chemistry explored the anticancer properties of a series of trifluoromethyl pyrimidine derivatives. Among these, certain compounds demonstrated effective inhibition of cancer cell lines such as PC3 and A549 at concentrations lower than traditional chemotherapeutics . This highlights the potential of this compound in developing new cancer therapies.

Case Study 2: Antifungal Efficacy

Research into related sulfonamide compounds has shown promising antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. These studies indicated that specific structural modifications significantly enhance antifungal potency, suggesting that this compound could be optimized for agricultural use .

Mécanisme D'action

The mechanism of action of (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets, modulating their activity and leading to the desired biological outcomes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(methyl)pyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(chloromethyl)pyridine: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(bromomethyl)pyridine: Similar structure but with a bromomethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics distinguish it from other similar compounds and make it a valuable molecule for various applications.

Activité Biologique

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine, a compound with the CAS number 2035000-64-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 398.4 g/mol. The structure features a pyridine ring substituted with a trifluoromethyl group and an ether linkage to a styrylsulfonyl-pyrrolidine moiety, which is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.4 g/mol |

| CAS Number | 2035000-64-5 |

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the styrylsulfonyl group and subsequent coupling with a pyrrolidin-3-yloxy intermediate. The synthetic routes can be optimized for yield and purity, often employing advanced techniques such as continuous flow reactors.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties, particularly in the modulation of neurotransmitter systems:

- Serotonin Receptor Affinity : Studies have shown that derivatives of similar structures can act as ligands for serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation and anxiety disorders .

- Phosphodiesterase Inhibition : Compounds with similar frameworks have been identified as inhibitors of phosphodiesterase enzymes (PDE4B and PDE10A), which play roles in various signaling pathways related to depression and anxiety .

Case Studies

- Antidepressant Activity : In vivo studies involving compounds structurally related to this compound have demonstrated antidepressant-like effects in forced swim tests in mice, suggesting potential therapeutic applications in mood disorders .

- Anxiolytic Effects : The same studies indicated that certain derivatives exhibited greater anxiolytic effects compared to established medications like diazepam, highlighting their potential as alternative treatments for anxiety .

The proposed mechanism of action for this compound involves:

- Interaction with Neurotransmitter Systems : The compound likely interacts with serotonin receptors, influencing neurotransmission related to mood and anxiety.

- Inhibition of Phosphodiesterases : By inhibiting PDEs, the compound may enhance cyclic nucleotide signaling pathways, which are important for cellular responses in the brain.

Propriétés

IUPAC Name |

2-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3S/c19-18(20,21)15-6-9-22-17(12-15)26-16-7-10-23(13-16)27(24,25)11-8-14-4-2-1-3-5-14/h1-6,8-9,11-12,16H,7,10,13H2/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXHCHSDXOMYSK-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.